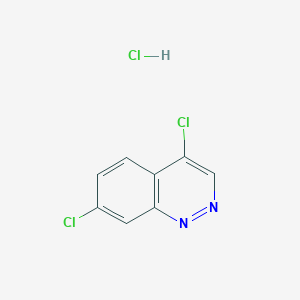

4,7-Dichlorocinnoline hydrochloride

CAS No.:

Cat. No.: VC14359875

Molecular Formula: C8H5Cl3N2

Molecular Weight: 235.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Cl3N2 |

|---|---|

| Molecular Weight | 235.5 g/mol |

| IUPAC Name | 4,7-dichlorocinnoline;hydrochloride |

| Standard InChI | InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H |

| Standard InChI Key | PYIGPXITKIGWSG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=NC=C2Cl.Cl |

Introduction

Chemical Profile of 4,7-Dichloroquinoline Hydrochloride

Molecular Structure and Physical Properties

4,7-Dichloroquinoline hydrochloride (C₉H₅Cl₂N·HCl) features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with chlorine atoms at positions 4 and 7. The hydrochloride form increases its polarity, making it soluble in polar solvents such as water and ethanol. Key physical properties include:

-

Molecular weight: 233.50 g/mol

The chlorine atoms at the 4- and 7-positions confer distinct reactivity, with the 4-position chlorine being more susceptible to nucleophilic substitution due to electron-withdrawing effects from the pyridine nitrogen .

Synthetic Methodologies

Industrial Synthesis from Ethyl 4-Hydroxy-7-Chloroquinoline-3-Carboxylate

A patented industrial method (CN103626699A) outlines a three-step synthesis with high yield (>70%) and purity (≥99%) :

-

Hydrolysis and Acidification:

Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is hydrolyzed using 10% NaOH at 90–100°C, followed by acidification with HCl to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid (yield: 92%). -

Decarboxylation:

The carboxylic acid intermediate undergoes decarboxylation in a high-boiling solvent (e.g., mineral oil) at 230–250°C, yielding 4-hydroxy-7-chloroquinoline. -

Chlorination with Phosphorus Oxychloride:

Treatment with POCl₃ in toluene at 100°C replaces the hydroxyl group with chlorine, forming 4,7-dichloroquinoline. Crude product recrystallization in ethanol achieves 99.5% purity .

Alternative Routes: Gould–Jacobs Reaction

A historical synthesis starting from 3-chloroaniline involves condensation with diethyl oxaloacetate under acidic conditions, followed by cyclization and chlorination . This method, developed by Winthrop Chemical Co., laid the foundation for large-scale antimalarial production.

Table 1: Comparison of Synthetic Methods

Pharmacological Applications

Role in Antimalarial Drug Synthesis

4,7-Dichloroquinoline hydrochloride is indispensable for synthesizing 4-aminoquinoline antimalarials:

-

Chloroquine: Reacted with 4-diethylamino-1-methylbutylamine to form the free base, which is then converted to the diphosphate salt .

-

Hydroxychloroquine: Introduced in 1949, it substitutes a hydroxyl group on chloroquine’s side chain, reducing toxicity while retaining efficacy .

Emerging Therapeutic Applications

Recent studies explore its utility in:

-

Antiviral Agents: Structural analogs show inhibitory activity against RNA viruses, including SARS-CoV-2 .

-

Anticancer Research: Quinoline derivatives exhibit intercalation with DNA, disrupting replication in leukemia cells .

Industrial Production and Optimization

The patented method emphasizes scalability and environmental sustainability:

-

Solvent Recovery: Toluene and ethanol are recycled, minimizing waste.

-

Byproduct Management: Phosphorus-containing byproducts are neutralized to reduce environmental impact.

Table 2: Industrial Process Metrics

| Step | Temperature Range | Yield | Purity |

|---|---|---|---|

| Hydrolysis | 90–100°C | 92% | 98% |

| Decarboxylation | 230–250°C | 89% | 97% |

| Chlorination | 100°C | 87% | 99.5% |

Comparative Analysis with Structural Analogs

Table 3: Key Quinoline Derivatives

| Compound | Structure | Molecular Formula | Primary Use |

|---|---|---|---|

| 4,7-Dichloroquinoline HCl | Quinoline with Cl at 4,7 | C₉H₆Cl₂N·HCl | Antimalarial intermediate |

| Chloroquine | 4-Aminoquinoline | C₁₈H₂₆ClN₃ | Malaria prophylaxis |

| Amodiaquine | 4-Aminoquinoline | C₂₀H₂₂ClN₃O | Drug-resistant malaria |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume